Zimlovisertib (CAS: 1817626-54-2), also known as PF-06650833, is a potent and highly selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical kinase downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), IRAK4 is a central node in innate immune signaling pathways that drive inflammatory responses. Zimlovisertib provides a precision tool for investigating these pathways, demonstrating sub-nanomolar biochemical potency and low-nanomolar activity in functional cellular assays, such as the inhibition of cytokine release in human peripheral blood mononuclear cells (PBMCs).
While multiple IRAK4 inhibitors are available for research, they are not functionally equivalent, and substitution can compromise experimental outcomes. Critical differences in biochemical potency, off-target kinase activity, and particularly in pharmacokinetic properties like oral bioavailability, directly impact data interpretation and model system suitability. For instance, a 40-fold difference in enzymatic IC50 between two inhibitors requires significant dose adjustments and changes the calculus for achieving selective target engagement in vivo. Selecting an inhibitor based on a specific combination of potency and bioavailability is essential for designing reproducible in vivo studies and for confidently attributing cellular effects solely to IRAK4 inhibition.
Zimlovisertib demonstrates exceptional potency against the isolated IRAK4 enzyme with a reported IC50 of 0.2 nM. This is approximately 40-fold more potent than other clinical-stage IRAK4 inhibitors such as Zabedosertib, which has a reported IC50 of 8 nM.
| Evidence Dimension | Biochemical IRAK4 Inhibition (IC50) |
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Zabedosertib: 8 nM |
| Quantified Difference | ~40x more potent than Zabedosertib |
| Conditions | In vitro enzymatic kinase assay |
This extreme potency allows for effective target inhibition at very low concentrations in vitro, minimizing the potential for off-target effects and reducing the amount of compound required.
Zimlovisertib exhibits a highly selective kinase inhibition profile. In a broad panel of 278 kinases, significant inhibition (>70%) at a 200 nM concentration was observed for only a few kinases besides IRAK4, primarily IRAK1. Crucially for many cell-based models, no activity was observed against VEGFR2 (KDR) in a whole-cell functional assay at concentrations up to 30 µM. This clean profile contrasts with some first-generation multi-kinase inhibitors, ensuring that observed biological effects can be more confidently attributed to IRAK4.
| Evidence Dimension | Kinase Selectivity vs. VEGFR2 (KDR) |
| Target Compound Data | No activity observed up to 30,000 nM |
| Comparator Or Baseline | Broad-spectrum or less selective kinase inhibitors |
| Quantified Difference | Highly selective against a key off-target kinase implicated in other signaling pathways. |
| Conditions | Whole cell functional VEGF2R assay (PAE-KDR cell line) |
High selectivity is critical for generating clean, interpretable data and avoiding misleading results caused by unintended inhibition of other signaling pathways.
Zimlovisertib has demonstrated oral bioavailability in multiple preclinical species, a critical parameter for planning and executing in vivo studies. In dogs, oral bioavailability (%F) was reported as 41% at a 5 mg/kg dose. While a study in humans reported lower bioavailability (17.4%), the values in preclinical models are directly relevant for laboratory research. This contrasts with other IRAK4 inhibitors like Zabedosertib, which has a higher reported human oral bioavailability of 73.9%. However, the sufficient bioavailability of Zimlovisertib in standard research models, combined with its extreme potency, enables effective systemic exposure for efficacy studies following oral administration.
| Evidence Dimension | Oral Bioavailability (%F) |
| Target Compound Data | 41% (in dog, 5 mg/kg) |
| Comparator Or Baseline | Zabedosertib: 73.9% (in human, 120 mg) |
| Quantified Difference | Demonstrates sufficient bioavailability for preclinical oral dosing, though other agents may offer higher systemic exposure. |
| Conditions | Pharmacokinetic studies in respective species (dog, human). |
Knowing the oral bioavailability in a relevant preclinical species is essential for dose calculation, ensuring adequate compound exposure at the target tissues in animal models of disease.
Zimlovisertib has a well-defined solubility profile suitable for typical laboratory workflows. It is highly soluble in DMSO, with reported values of 62.5 mg/mL to 72 mg/mL, allowing for the preparation of high-concentration stock solutions. The compound is noted as insoluble in water. This information is critical for avoiding compound precipitation when making dilutions in aqueous buffers or cell culture media, a common source of experimental variability.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥62.5 mg/mL |
| Comparator Or Baseline | Standard laboratory requirement for stock solution preparation. |
| Quantified Difference | N/A |
| Conditions | Room temperature, anhydrous DMSO. |
Clear solubility data prevents wasted compound and ensures reproducible final assay concentrations by guiding proper stock solution preparation and dilution protocols.
For in vitro experiments requiring near-complete and highly specific inhibition of IRAK4, such as mechanistic studies in cell lysates or primary immune cells. The sub-nanomolar biochemical potency ensures maximal target engagement at concentrations that are thousands of-fold below those that would affect off-target kinases like VEGFR2.
Ideal for cellular assays designed to isolate the specific contribution of IRAK4 to an inflammatory response. Its high selectivity allows researchers to confidently attribute the inhibition of cytokine production (e.g., TNF-α, IL-6) or other downstream events to IRAK4 blockade, without the confounding effects common to less selective kinase inhibitors.
Zimlovisertib is well-suited for in vivo studies in rats and mice that require oral administration. Its established oral bioavailability and demonstrated efficacy in models like rat collagen-induced arthritis (CIA) provide a strong basis for experimental design. The compound's ability to dose-dependently inhibit LPS-induced TNF-α in rats confirms target engagement and functional activity in a whole-animal system.